

Commercially available RS-93522 sources and purity

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Compound of Interest

Compound Name: RS-93522

Cat. No.: B1680139

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Application Notes and Protocols for RS-93522

For Researchers, Scientists, and Drug Development Professionals

Introduction

RS-93522 is a dihydropyridine calcium channel antagonist.^[1] Originally developed by Roche Bioscience for the potential treatment of hypertension, its clinical development was reportedly discontinued due to low oral bioavailability.^[1] As a calcium channel antagonist, **RS-93522**'s primary mechanism of action is the blockade of L-type calcium channels, leading to vasodilation and a negative inotropic effect on cardiac muscle.^[2] Interestingly, **RS-93522** has also been shown to inhibit phosphodiesterase activity in myocardial homogenates.^[2]

These application notes provide an overview of commercially available sources for **RS-93522**, its known signaling pathway, and detailed protocols for key experimental assays relevant to its study.

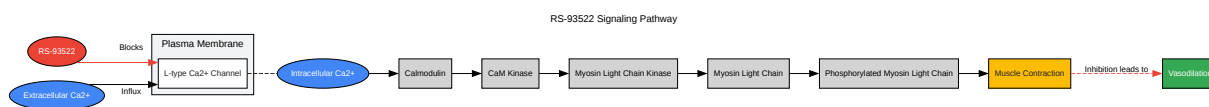
Commercially Available Sources and Purity

While the clinical development of **RS-93522** was discontinued, the compound is available for research purposes from a limited number of chemical suppliers. The following table summarizes these sources. Purity data is often not publicly available and may require direct inquiry with the supplier.

Supplier	Catalog Number	CAS Number	Notes
TargetMol	T28618	104060-12-0	Sold for research purposes only.[2][3]
MedchemExpress	HY-108455	104060-12-0	States the compound has calcium channel antagonist activity.[4]
Atomax Chemicals Co., Ltd.	---	104060-12-0	Listed as a product.[5]
Tebubio	282T28618	104060-12-0	Distributes TargetMol products.[6]

Signaling Pathway of RS-93522

RS-93522, as a dihydropyridine, primarily targets the α_1 subunit of L-type voltage-gated calcium channels (VGCCs) located on the plasma membrane of excitable cells, such as vascular smooth muscle cells and cardiomyocytes. By blocking these channels, **RS-93522** inhibits the influx of extracellular calcium (Ca^{2+}) into the cell. This reduction in intracellular calcium concentration leads to a cascade of downstream effects, including the relaxation of vascular smooth muscle (vasodilation) and a decrease in the force of cardiac contraction (negative inotropy).



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Caption: **RS-93522** blocks L-type calcium channels, inhibiting calcium influx and leading to vasodilation.

Experimental Protocols

The following are detailed protocols for key experiments to characterize the activity of **RS-93522**.

In Vitro Patch-Clamp Electrophysiology for L-type Calcium Channel Blockade

This protocol is designed to measure the effect of **RS-93522** on L-type calcium currents in isolated cells, such as vascular smooth muscle cells or cardiomyocytes.

Materials:

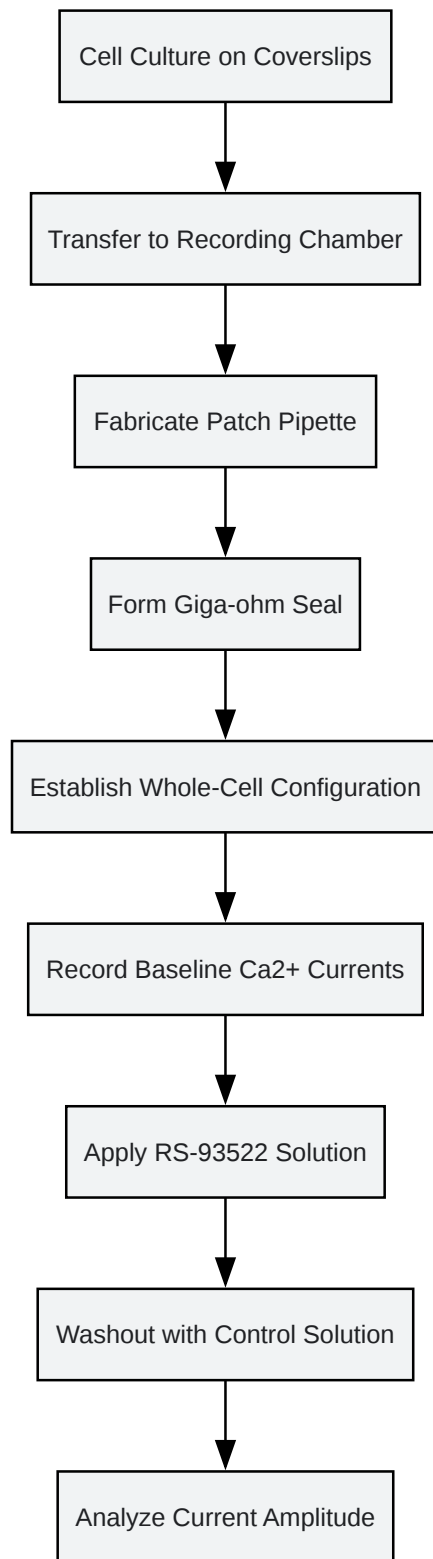
- Cell line expressing L-type calcium channels (e.g., A7r5 cells or primary vascular smooth muscle cells)
- Patch-clamp rig with amplifier and data acquisition system
- Borosilicate glass capillaries for pipette fabrication
- Extracellular solution (in mM): 135 NaCl, 5.4 KCl, 1 MgCl₂, 1.8 CaCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)
- Intracellular solution (in mM): 120 CsCl, 10 EGTA, 5 Mg-ATP, 10 HEPES (pH 7.2 with CsOH)
- **RS-93522** stock solution (e.g., 10 mM in DMSO)

Procedure:

- Culture cells on glass coverslips suitable for microscopy.
- On the day of the experiment, place a coverslip in the recording chamber on the microscope stage and perfuse with extracellular solution.
- Fabricate patch pipettes with a resistance of 2-5 MΩ when filled with intracellular solution.
- Approach a single cell with the patch pipette and form a giga-ohm seal.

- Rupture the cell membrane to achieve the whole-cell configuration.
- Clamp the cell at a holding potential of -80 mV.
- Elicit L-type calcium currents by applying depolarizing voltage steps (e.g., to 0 mV for 200 ms).
- Establish a stable baseline recording of the calcium currents.
- Prepare a working solution of **RS-93522** in extracellular solution at the desired final concentration (e.g., 1 μ M).
- Perfuse the cell with the **RS-93522** solution and record the calcium currents.
- Wash out the drug with the extracellular solution to observe any reversal of the effect.
- Analyze the data by measuring the peak current amplitude before, during, and after drug application.

Patch-Clamp Electrophysiology Workflow

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